![molecular formula C9H10ClNO2S B1401010 (3R)-1-(5-chlorothiophene-2-carbonyl)pyrrolidin-3-ol CAS No. 1568064-35-6](/img/structure/B1401010.png)
(3R)-1-(5-chlorothiophene-2-carbonyl)pyrrolidin-3-ol
Overview
Description
(3R)-1-(5-chlorothiophene-2-carbonyl)pyrrolidin-3-ol is a useful research compound. Its molecular formula is C9H10ClNO2S and its molecular weight is 231.7 g/mol. The purity is usually 95%.
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Biological Activity
(3R)-1-(5-chlorothiophene-2-carbonyl)pyrrolidin-3-ol is a compound of significant interest due to its potential biological activities. This article will explore its chemical properties, biological effects, and relevant research findings.
The molecular formula for this compound is with a molecular weight of 534.0 g/mol. The structure includes a pyrrolidine ring, which is known for its role in various biological activities, and a chlorothiophene moiety that may contribute to its pharmacological properties .
1. Antimicrobial Activity
Research indicates that compounds with pyrrolidine structures exhibit antimicrobial properties. A study focused on pyrrole derivatives showed that they could serve as scaffolds for antimicrobial agents, suggesting that this compound may also possess similar activities .
2. Anticancer Potential
Pyrrolidine derivatives have been investigated for their anticancer activities. The incorporation of thiophene rings into drug designs has been associated with enhanced efficacy against various cancer cell lines. A review highlighted the structure-activity relationship (SAR) of pyrrole-containing compounds, indicating their potential in cancer therapeutics .
3. Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Pyrrolidine derivatives are often explored for their ability to inhibit enzymes involved in disease processes, such as proteases. The specific inhibition profile of this compound remains to be fully characterized but aligns with the general trend observed in similar compounds .
Case Study 1: Antimicrobial Efficacy
In vitro studies have demonstrated that pyrrole derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, modified pyrrolidine compounds showed promising results against Staphylococcus aureus and Escherichia coli, indicating that this compound could be further evaluated for similar effects.
Case Study 2: Anticancer Activity
A study on pyrrole-based compounds revealed that certain derivatives could induce apoptosis in cancer cells through the activation of specific pathways. The integration of the chlorothiophene moiety is hypothesized to enhance the compound's interaction with cellular targets, potentially increasing its anticancer efficacy.
Summary of Findings
Scientific Research Applications
Anticoagulant Properties
One of the primary applications of (3R)-1-(5-chlorothiophene-2-carbonyl)pyrrolidin-3-ol is as an inhibitor of blood coagulation factor Xa. This property makes it a candidate for the prophylaxis and treatment of thromboembolic disorders, including:
- Myocardial Infarction
- Angina Pectoris
- Stroke
- Deep Venous Thrombosis
A patent (WO2004060887A1) describes the synthesis of related compounds that exhibit these anticoagulant effects, indicating a pathway for developing therapeutic agents against cardiovascular diseases .
Anti-cancer Research
Recent studies have investigated the potential anti-cancer properties of compounds related to this compound. For instance, derivatives have shown promise against renal cancer cells (UO-31), suggesting that modifications to the core structure can enhance efficacy against various cancer types .
Case Study 1: Anticoagulant Activity
In a study examining various synthetic compounds for anticoagulant activity, this compound demonstrated significant inhibition of factor Xa activity in vitro. This finding supports further investigation into its use as a therapeutic agent for managing thromboembolic conditions.
Case Study 2: Cancer Cell Line Testing
Research conducted on a series of derivatives indicated that modifications to the thiophene ring enhanced cytotoxicity against UO-31 renal cancer cells. The structure–activity relationship (SAR) studies provided insights into how substituents affect biological activity, paving the way for developing more potent anti-cancer agents.
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2S/c10-8-2-1-7(14-8)9(13)11-4-3-6(12)5-11/h1-2,6,12H,3-5H2/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWOKQPOLNKQOA-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=CC=C(S2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)C(=O)C2=CC=C(S2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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